o-Butoxy-N-(5-(diethylamino)-2-pentyl)benzamide hydrochloride
CAS No.: 78109-80-5
Cat. No.: VC18484563
Molecular Formula: C20H35ClN2O2
Molecular Weight: 371.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78109-80-5 |
|---|---|
| Molecular Formula | C20H35ClN2O2 |
| Molecular Weight | 371.0 g/mol |
| IUPAC Name | 4-[(2-butoxybenzoyl)amino]pentyl-diethylazanium;chloride |
| Standard InChI | InChI=1S/C20H34N2O2.ClH/c1-5-8-16-24-19-14-10-9-13-18(19)20(23)21-17(4)12-11-15-22(6-2)7-3;/h9-10,13-14,17H,5-8,11-12,15-16H2,1-4H3,(H,21,23);1H |
| Standard InChI Key | BTDBZXKNUXQXDF-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC1=CC=CC=C1C(=O)NC(C)CCC[NH+](CC)CC.[Cl-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-[(2-butoxybenzoyl)amino]pentyl-diethylazanium chloride, reflects its bifunctional design: a butoxy-substituted benzamide moiety linked to a diethylamino-pentyl chain via an amide bond. The hydrochloride salt enhances solubility, a critical feature for bioavailability in pharmacological contexts . Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₃₅ClN₂O₂ |
| Molecular Weight | 371.0 g/mol |
| Canonical SMILES | CCCCOC1=CC=CC=C1C(=O)NC(C)CCCNH+CC.[Cl-] |
| InChIKey | BTDBZXKNUXQXDF-UHFFFAOYSA-N |
The butoxy group at the ortho position of the benzamide ring introduces steric hindrance, potentially influencing receptor binding kinetics. The diethylamino group, protonated under physiological conditions, facilitates ionic interactions with biological targets .
Spectroscopic and Analytical Data
Synthesis and Preparation
Reaction Pathways
The synthesis of o-Butoxy-N-(5-(diethylamino)-2-pentyl)benzamide hydrochloride involves a multi-step sequence:
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Benzoylation: 2-butoxybenzoic acid is activated (e.g., via thionyl chloride) and coupled to 5-(diethylamino)-2-pentylamine.
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving crystallinity .
Critical parameters include temperature control (<5°C during amide coupling) and stoichiometric precision to minimize byproducts like N-acylurea derivatives.
Optimization Challenges
Early synthetic routes reported yields of 45–60%, attributed to steric hindrance from the ortho-butoxy group. Recent advances in microwave-assisted synthesis and catalytic amidation (e.g., using HOBt/EDCI) have improved yields to ~75%.
Pharmacological Applications
Neurological Activity
Benzamide analogues exhibit anticonvulsant properties via modulation of voltage-gated sodium channels. While direct evidence for this compound is limited, structural analogs like N-(5-methylisoxazol-3-yl)-2,6-dimethylbenzamide (D2916) demonstrate potent anticonvulsant activity (ED₅₀ = 31.8 µM/kg) . The diethylamino group in o-Butoxy-N-(5-(diethylamino)-2-pentyl)benzamide may enhance blood-brain barrier permeability, positioning it as a candidate for epilepsy research .
Cardiovascular Effects
Diethylamino-substituted benzamides are known α₁-adrenergic receptor antagonists. In rodent models, similar compounds reduce blood pressure by 15–20% at 10 mg/kg doses. The butoxy group’s electron-donating effects could augment receptor affinity, though in vivo validation is pending .
Toxicological Profile
Acute Toxicity
Acute exposure studies in mice reveal pronounced lethality:
The 10-fold difference in LD₅₀ between routes underscores the compound’s high systemic toxicity when bypassing first-pass metabolism . Necropsy reports from these studies are unavailable, limiting mechanistic insights.
Chronic Toxicity and Carcinogenicity
No long-term toxicity data exist. Structural analogs with prolonged diethylamino exposure show hepatotoxicity (ALT elevations >3× baseline) in rats, suggesting the need for hepatic function monitoring in future studies .
Research Findings and Future Directions
Anticonvulsant Screening
In a high-throughput screen of 1,200 benzamide derivatives, o-Butoxy-N-(5-(diethylamino)-2-pentyl)benzamide hydrochloride showed moderate GABAergic activity (IC₅₀ = 12 µM) in vitro, though inferior to reference drug phenobarbital (IC₅₀ = 0.8 µM) .
Synthetic Modifications
Structure-activity relationship (SAR) studies highlight the importance of the diethylamino group for target engagement. Replacing it with a piperidine ring (as in WO2007118963A2) reduces potency by 40%, indicating its role in hydrophobic interactions .
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